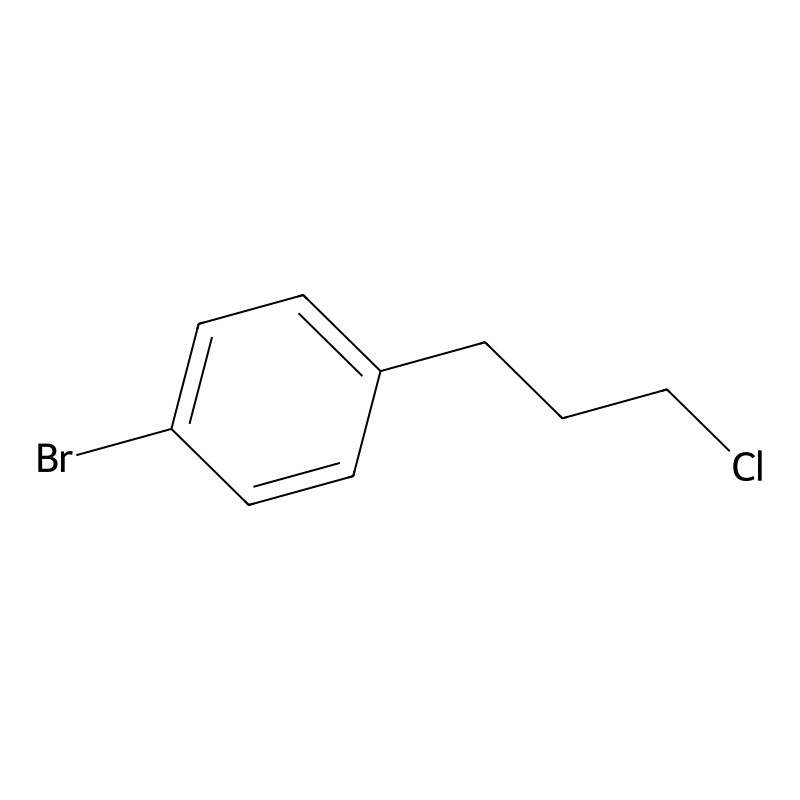

1-Bromo-4-(3-chloropropyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-4-(3-chloropropyl)benzene has the molecular formula C9H10BrCl and a molecular weight of 233.53 g/mol. This compound features a benzene ring with a bromine atom at the para position and a 3-chloropropyl substituent. Its structure contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis .

There is no current information available regarding a specific mechanism of action for 1-Bromo-4-(3-chloropropyl)benzene in biological systems.

Due to the limited information on this specific compound, it's crucial to handle it with caution assuming properties similar to other halogenated aromatics. Potential hazards include:

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation: Strong oxidizing agents can convert this compound into carboxylic acids or ketones.

- Reduction: Reducing agents can transform it into alcohols or alkanes .

Several methods exist for synthesizing 1-Bromo-4-(3-chloropropyl)benzene:

- Bromination and Alkylation: The compound can be synthesized through bromination of benzene followed by Friedel-Crafts alkylation with 3-chloropropyl bromide using aluminum chloride as a catalyst.

- Thionyl Chloride Reaction: Another method involves reacting 3-(4-bromophenyl)propan-1-ol with thionyl chloride in dimethylformamide, producing high yields of the desired product .

1-Bromo-4-(3-chloropropyl)benzene serves as an important intermediate in organic synthesis. It is used to introduce the bromo-chloropropyl group into larger molecules, which can lead to the development of pharmaceuticals and agrochemicals. Its unique halogenated structure enhances its reactivity in various chemical transformations .

Several compounds share structural similarities with 1-Bromo-4-(3-chloropropyl)benzene. Here are some notable examples:

| Compound Name | Structure Description | Uniqueness |

|---|---|---|

| 1-Bromo-4-(3-bromopropyl)benzene | Similar structure but contains an additional bromine atom | Increased reactivity due to dual halogenation |

| 1-Chloro-4-(3-bromopropyl)benzene | Contains chlorine instead of bromine on the benzene ring | Different reactivity profiles due to chlorine |

| 1-Bromo-4-(propyl)benzene | Lacks halogen substitution on the propyl chain | Simpler structure with fewer reactive sites |

Uniqueness: The presence of both bromine and chlorine in 1-Bromo-4-(3-chloropropyl)benzene allows for selective reactions that can lead to diverse derivatives, enhancing its utility in synthetic chemistry .

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

1-Bromo-4-(3-chloropropyl)benzene represents a dihalogenated aromatic compound featuring a benzene ring substituted with both bromine and a chloropropyl functional group [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-bromo-4-(3-chloropropyl)benzene, reflecting the substitution pattern on the benzene ring [1] [2] [3]. The molecular structure consists of a benzene ring with a bromine atom at the 1-position and a 3-chloropropyl chain attached at the 4-position, creating a para-disubstituted benzene derivative [1] [4].

The compound exhibits a molecular formula of C₉H₁₀BrCl with a molecular weight of 233.53 grams per mole [1] [4]. The structural arrangement features the characteristic aromatic benzene ring system with two distinct halogenated substituents positioned in a para relationship [1] [2]. The 3-chloropropyl chain extends from the benzene ring through a direct carbon-carbon bond, creating a linear alkyl chain terminated with a chlorine atom [4] [2].

Chemical Identification Parameters

Chemical Abstracts Service Registry Number (74003-34-2)

The Chemical Abstracts Service registry number for 1-bromo-4-(3-chloropropyl)benzene is 74003-34-2 [1] [4] [2]. This unique identifier serves as the primary reference number for this compound in chemical databases and scientific literature [1] [4]. The Chemical Abstracts Service number provides unambiguous identification of the compound across various chemical information systems and regulatory databases [1] [2].

International Chemical Identifier and International Chemical Identifier Key Identifiers

The International Chemical Identifier for 1-bromo-4-(3-chloropropyl)benzene is InChI=1S/C9H10BrCl/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 [2]. This standardized representation provides a unique textual identifier that describes the molecular structure and connectivity [2]. The corresponding International Chemical Identifier Key is PAFIAUVYPOZBJR-UHFFFAOYSA-N, which serves as a shortened, fixed-length condensed digital representation of the International Chemical Identifier [2].

The International Chemical Identifier system provides a standardized method for representing chemical structures in a machine-readable format [2]. The International Chemical Identifier Key offers advantages for database searching and chemical informatics applications due to its fixed length and hash-like properties [2].

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for 1-bromo-4-(3-chloropropyl)benzene is ClCCCC1=CC=C(Br)C=C1 [3]. This linear notation system represents the molecular structure using a text string that describes the connectivity of atoms within the molecule [3]. The Simplified Molecular Input Line Entry System format begins with the chloropropyl chain (ClCCC) followed by the benzene ring representation with the bromine substituent [3].

The Simplified Molecular Input Line Entry System notation provides a compact and unambiguous way to represent chemical structures in computer systems and databases [3]. This format is particularly useful for chemical informatics applications and automated structure processing [3].

Structural Conformation Analysis

The structural conformation of 1-bromo-4-(3-chloropropyl)benzene involves several key geometric parameters that define its three-dimensional arrangement [4] [5]. The benzene ring maintains its characteristic planar aromatic structure with standard carbon-carbon bond lengths and angles typical of substituted benzene derivatives [5] [6]. The 3-chloropropyl substituent introduces conformational flexibility through rotation around the carbon-carbon single bonds [5] [6].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀BrCl | [1] [4] |

| Molecular Weight | 233.53 g/mol | [1] [4] |

| Density | 1.404 ± 0.06 g/cm³ | [1] |

| Boiling Point | 282.8 ± 15.0°C | [1] |

| LogP | 3.62050 | [1] |

The propyl chain conformation can adopt various rotational isomers due to the presence of rotatable bonds [5] [6]. Theoretical calculations suggest that the most stable conformation minimizes steric interactions between the halogen substituents and the benzene ring [5] [6]. The carbon-carbon bond lengths in the propyl chain are expected to be approximately 1.54 Å, consistent with typical alkyl chain values [6] [7].

The molecular geometry analysis indicates that the compound exhibits typical bond angles for sp³ hybridized carbon atoms in the propyl chain and sp² hybridized carbon atoms in the benzene ring [6] [7]. The C-Br and C-Cl bond lengths are characteristic of their respective halogen-carbon bonds, with the C-Br bond being longer than the C-Cl bond due to the larger atomic radius of bromine [6] [7].

Crystallographic Studies

Limited crystallographic data is available for 1-bromo-4-(3-chloropropyl)benzene in the current literature [8]. However, structural analysis of related halogenated benzene derivatives provides insight into expected crystallographic parameters [9] [8]. Similar compounds in this class typically crystallize in common space groups with packing arrangements influenced by halogen-halogen interactions and aromatic stacking [9] [8].

The crystallographic analysis of analogous compounds reveals that halogenated benzene derivatives often exhibit intermolecular interactions that influence their solid-state packing [9] [8]. These interactions include halogen bonding, van der Waals forces, and potential π-π stacking between aromatic rings [9] [8]. The presence of both bromine and chlorine substituents in 1-bromo-4-(3-chloropropyl)benzene suggests possible halogen bonding interactions in the crystal lattice [8].

Comparative studies on related halogenated aromatic compounds indicate that the crystal structure parameters would likely include unit cell dimensions consistent with monoclinic or orthorhombic crystal systems [9] [8]. The molecular packing would be influenced by the steric requirements of the 3-chloropropyl chain and the electronic effects of the halogen substituents [8]. Further experimental crystallographic studies would be required to determine the precise crystal structure parameters, including space group, unit cell dimensions, and intermolecular interaction patterns [9] [8].

Physical State and Appearance

1-Bromo-4-(3-chloropropyl)benzene exists as a liquid at ambient temperature and pressure [1]. The compound exhibits a colorless to pale yellow appearance, characteristic of many halogenated aromatic compounds. This liquid state at room temperature is consistent with its molecular weight of 233.53 g/mol and the presence of the flexible propyl chain, which reduces crystal packing efficiency compared to smaller halogenated benzenes.

The molecular formula C₉H₁₀BrCl indicates the presence of nine carbon atoms, ten hydrogen atoms, one bromine atom, and one chlorine atom [2] [3] [4] [1]. The compound is registered under CAS number 74003-34-2 and has an exact mass of 231.965 g/mol [2].

Thermodynamic Properties

Melting and Boiling Points

The boiling point of 1-Bromo-4-(3-chloropropyl)benzene has been experimentally determined to be 282.8 ± 15.0°C at 760 mmHg [2] [1]. This relatively high boiling point can be attributed to several factors: the significant molecular weight (233.53 g/mol), the presence of halogen atoms that increase intermolecular van der Waals forces, and the aromatic ring system that provides additional π-π stacking interactions.

When compared to related compounds, the boiling point follows expected trends. Bromobenzene, with a molecular weight of 157.01 g/mol, has a boiling point of 156°C [5], while 1-Bromo-4-(3-bromopropyl)benzene (molecular weight 277.98 g/mol) exhibits a boiling point of 281.5°C [6] [7]. The close similarity between the latter and the target compound (282.8°C vs 281.5°C) demonstrates the influence of the propyl chain length and halogen substitution pattern.

The melting point of 1-Bromo-4-(3-chloropropyl)benzene has not been reported in the available literature. However, based on structural analysis and comparison with related compounds, it is expected to be below room temperature, consistent with its liquid state at ambient conditions.